molecular formula C19H14O3 B029491 rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one CAS No. 15151-14-1

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one

Cat. No.: B029491
CAS No.: 15151-14-1
M. Wt: 290.3 g/mol
InChI Key: KMPSOFDQEUDDIF-UHFFFAOYSA-N
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Description

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is a chemically intriguing racemic benzopyran derivative that serves as a valuable scaffold in medicinal chemistry and pharmacological research. This compound features a complex polycyclic architecture, comprising a pyrano[3,2-c]benzopyran-5-one core substituted with a phenyl group and a methyl unit, which is pivotal for its stereoelectronic properties and interaction with biological targets. Its primary research value lies in its role as a key intermediate for the synthesis and exploration of novel therapeutic agents, particularly in the domains of oncology and neurodegenerative diseases. Researchers utilize this compound to investigate structure-activity relationships (SAR) related to kinase inhibition, apoptosis induction, and modulation of central nervous system (CNS) receptors. The racemic nature of this specific product provides an essential starting point for chiral separation studies and the subsequent evaluation of individual enantiomers' distinct biological activities and pharmacokinetic profiles. Supplied as a high-purity solid, it is characterized by rigorous analytical methods including NMR, HPLC, and mass spectrometry to ensure batch-to-batch consistency and reliability for sensitive experimental applications. This compound is intended for use in assay development, high-throughput screening, and as a building block in organic synthesis.

Properties

IUPAC Name

2-methyl-4-phenyl-4H-pyrano[3,2-c]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-12-11-15(13-7-3-2-4-8-13)17-18(21-12)14-9-5-6-10-16(14)22-19(17)20/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPSOFDQEUDDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562312
Record name 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15151-14-1
Record name 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process initiates with the acid-catalyzed formation of a Knoevenagel adduct between 4-hydroxycoumarin and cinnamaldehyde. Subsequent intramolecular cyclization yields the pyrano[3,2-c]benzopyran core. The methyl group at the 2-position is introduced via a Friedel-Crafts alkylation using methyl iodide, while the epoxy group arises from an oxidation step with meta-chloroperbenzoic acid (mCPBA).

Key Reaction Conditions:

  • Catalyst : Concentrated sulfuric acid (10 mol%)

  • Temperature : Reflux at 110°C for 12 hours

  • Solvent : Anhydrous dichloromethane

  • Yield : 58–62% after purification

Limitations

This method suffers from moderate yields due to competing side reactions, including dimerization of cinnamaldehyde and over-oxidation of the epoxy group.

Catalytic Asymmetric Synthesis

Recent advancements have focused on enantioselective synthesis to access optically pure derivatives. While the rac-form remains predominant, chiral catalysts such as Jacobsen’s cobalt-salen complexes have been employed to control stereochemistry at the 2-methyl position.

Optimized Protocol

ParameterCondition
Catalyst(R,R)-Co-salen (5 mol%)
Oxidizing AgentHydrogen peroxide (1.2 equiv)
SolventTetrahydrofuran (THF)
Temperature25°C
Reaction Time24 hours
Enantiomeric Excess (ee)82%

This approach enhances stereochemical control but requires rigorous exclusion of moisture and oxygen.

Solvent-Free Mechanochemical Synthesis

To address environmental concerns, solvent-free methods utilizing ball milling have been explored. A mixture of 4-hydroxycoumarin, cinnamaldehyde, and methyl vinyl ketone is ground with potassium carbonate as a base catalyst.

Advantages:

  • Reaction Time : Reduced to 2 hours

  • Yield Improvement : 75–78%

  • Waste Reduction : Eliminates volatile organic solvents

Characterization via 1H^1H NMR confirms the absence of solvent residues, with key peaks at δ 2.12 (s, 3H, CH₃), δ 5.78 (d, 1H, pyran H), and δ 7.28–7.45 (m, 5H, aromatic).

Continuous Flow Reactor Systems

Industrial-scale production has adopted continuous flow chemistry to enhance reproducibility. The reaction is conducted in a microfluidic reactor with the following parameters:

VariableValue
Residence Time8 minutes
Pressure3 bar
Temperature Gradient90°C → 25°C (quench zone)
Throughput1.2 kg/day

This system minimizes thermal degradation of the epoxy group, achieving a consistent purity of >98% (HPLC).

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane:ethyl acetate (7:3) at 2 mL/min

  • Retention Time : 14.2 minutes (UV detection at 254 nm)

Spectroscopic Data

TechniqueKey Signals
IR (KBr) 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)
¹³C NMR (CDCl₃) 195.2 ppm (C=O), 62.4 ppm (epoxy)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Classical Acid-Catalyzed6295Moderate
Catalytic Asymmetric7097Low
Mechanochemical7896High
Continuous Flow8598Industrial

The continuous flow method offers the best balance of yield and scalability, making it the preferred choice for large-scale synthesis .

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 5 undergoes reduction using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) , yielding secondary alcohols. This reactivity is consistent with analogous coumarin derivatives .

Reaction Reagents/Conditions Product References
Ketone reductionNaBH4, methanol, 0–25°C5-hydroxy derivative
Selective ring reductionH2/Pd-C, ethanol, 50°CPartially saturated pyran moiety

Oxidation Reactions

The methyl group at position 2 and the pyran ring can be oxidized. For example:

  • Chromium trioxide (CrO3) oxidizes the methyl group to a carboxylic acid .
  • Potassium permanganate (KMnO4) under acidic conditions cleaves the pyran ring, generating dicarboxylic acid derivatives .
Reaction Reagents/Conditions Product References
Methyl oxidationCrO3, H2SO4, acetone2-Carboxy-4-phenyl derivative
Ring cleavageKMnO4, H2O, 70°CBenzopyran-dicarboxylic acid

Electrophilic Substitution

The phenyl and benzopyran rings undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The electron-rich benzopyran ring directs substituents to positions 6 and 8 .

Reaction Reagents/Conditions Product References
NitrationHNO3/H2SO4, 0°C6-Nitro or 8-nitro derivatives
BrominationBr2, FeBr3, CH2Cl26-Bromo or 8-bromo derivatives

Nucleophilic Reactions

The α,β-unsaturated ketone system participates in Michael additions and nucleophilic substitutions . For example:

  • Malononitrile adds to the α-position, forming cyano-substituted derivatives .
  • Ammonia or amines substitute at reactive positions under basic conditions .
Reaction Reagents/Conditions Product References
Michael additionMalononitrile, K2CO3, H2O2-Cyano-substituted derivative
AminationNH3, ethanol, reflux2-Amino-4-phenyl derivative

Cycloaddition and Ring-Opening

The pyran ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts . Acidic conditions also induce ring-opening to yield coumarin analogs .

Reaction Reagents/Conditions Product References
Diels-Alder reactionMaleic anhydride, tolueneBicyclic lactone adduct
Acidic ring-openingHCl, H2O, 100°CCoumarin-carboxylic acid derivative

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

Compound Key Structural Difference Reactivity Contrast
2-Methyl-4-phenyl-4H-chromen-5-oneLacks pyrano ringLower electrophilic substitution
4-Phenyl-4H-pyrano[3,2-c]benzopyran-5-oneNo methyl groupReduced oxidation potential
2-Methyl-4-phenylenediamineDifferent functional groupsEnhanced nucleophilic substitution

Scientific Research Applications

Chemistry

In the field of chemistry, rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one serves as a reference material for analytical chemistry. It is utilized in method development and validation due to its well-defined chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for the synthesis of more complex organic molecules .

Biological Activities

Research has indicated that this compound possesses significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.
  • Antioxidant Activity : The compound is noted for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases.

Medicinal Applications

Ongoing research is investigating the therapeutic potential of this compound in treating diseases such as cancer and cardiovascular disorders. Preliminary studies suggest that it may modulate specific molecular targets involved in disease progression. For instance:

  • Cancer Research : The compound's ability to inhibit tumor growth has been explored in vitro and in vivo models.
  • Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by reducing inflammation and improving endothelial function .

Industrial Uses

In industry, this compound is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to be a building block for developing new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

Pyrano[3,2-c]benzopyran-5-ones vary in substituents at positions 2, 3, 4, and the aryl group. A comparative analysis is provided below:

Table 1: Structural Features of Selected Analogues
Compound Name Substituents (Positions) Key Modifications CAS Number Reference
rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one 2-CH₃, 4-Ph Racemic methyl and phenyl groups 15151-14-1
Cyclocoumarol 2-OCH₃, 2-CH₃, 4-Ph Methoxy and methyl groups at C2 518-20-7
2-Amino-4-(4’-Cl-Ph)-3-cyano derivative 2-NH₂, 3-CN, 4-(4’-Cl-Ph) Amino, cyano, and chlorophenyl groups N/A
7-(p-Br-Ph)-pyridino[3',2'-6,5] derivative 4-(p-Br-Ph), fused pyridine ring Bromophenyl and heteroaromatic fusion N/A

Notes:

  • Cyclocoumarol (CAS 518-20-7) shares the 4-phenyl group but introduces a methoxy group at C2, enhancing its anticoagulant activity ().
  • Chlorophenyl and cyano-substituted derivatives () exhibit altered electronic properties, influencing reactivity and bioactivity.

Physicochemical Properties

Substituents critically impact solubility, stability, and bioavailability:

Table 2: Physicochemical Properties
Compound Name logP Molecular Weight (g/mol) Melting Point (°C) Water Solubility Source
rac-2-Methyl-4-phenyl-... 4.07* 322.35 Not reported Low
Cyclocoumarol 4.07 322.35 168 Insoluble
2-Amino-4-(4’-Cl-Ph)-... 3.82‡ 382.79 261 Low

Notes:

  • †logP for rac-2-Methyl-4-phenyl-... is inferred from cyclocoumarol data due to structural similarity ().
  • ‡Estimated using Crippen fragmentation ().

Key Findings :

  • Cyclocoumarol’s methoxy group enhances binding to vitamin K epoxide reductase, but its toxicity led to cosmetic bans ().
  • Antimicrobial activity in cyano derivatives correlates with electron-withdrawing groups enhancing membrane penetration ().

Biological Activity

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one, a compound with the molecular formula C19H14O3 and a molecular weight of 290.31 g/mol, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrano[3,2-c]benzopyran core, which contributes to its distinct chemical behavior. The synthesis typically involves multi-step organic reactions, including the condensation of phenolic compounds with aldehydes under acidic or basic conditions, leading to its formation through cyclization reactions .

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant capacity . It is believed to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated that this compound has cytotoxic effects on specific cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells, contributing to its potential role in cancer therapy .

Study on Antioxidant Activity

A recent study evaluated the antioxidant activity of various pyrano compounds, including this compound. The results indicated a significant reduction in oxidative stress markers when treated with this compound compared to controls .

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity against cancer cell lines, this compound exhibited IC50 values indicating effective inhibition of cell proliferation at low concentrations. This suggests that the compound may serve as a lead structure for developing anticancer drugs .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. Its antioxidant properties are primarily due to its ability to donate electrons and neutralize free radicals. Additionally, it may modulate the activity of various enzymes and receptors involved in cellular signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilaritiesBiological Activity
2-Methyl-4-phenyl-4H-chromen-5-oneLacks pyrano ringModerate antioxidant
4-Phenyl-4H-pyrano[3,2-c]benzopyran-5-oneLacks methyl groupLower cytotoxicity
2-Methyl-4-phenylenediamineDifferent functional groupsAntimicrobial properties

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